molecular formula C17H18N6O5 B2601030 2-methoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 921918-91-4

2-methoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2601030
CAS No.: 921918-91-4
M. Wt: 386.368
InChI Key: BHUNCAWWYPZKMO-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a synthetic small molecule characterized by a pyrazolo[3,4-d]pyrimidine core substituted with a 4-nitrobenzyl group at position 5 and a methoxyacetamide side chain at position 1. The nitrobenzyl moiety introduces strong electron-withdrawing effects, which may influence binding affinity in biological targets, while the methoxy group enhances solubility.

Properties

IUPAC Name

2-methoxy-N-[2-[5-[(4-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O5/c1-28-10-15(24)18-6-7-22-16-14(8-20-22)17(25)21(11-19-16)9-12-2-4-13(5-3-12)23(26)27/h2-5,8,11H,6-7,9-10H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUNCAWWYPZKMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the nitrobenzyl group: This step often involves nitration reactions followed by coupling with the pyrazolo[3,4-d]pyrimidine core.

    Attachment of the methoxyacetamide moiety: This can be done through acylation reactions using suitable acylating agents.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-methoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Its unique chemical properties can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The nitrobenzyl group may participate in redox reactions, while the pyrazolo[3,4-d]pyrimidine core can interact with enzymes or receptors, modulating their activity. The methoxyacetamide moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Key Observations:

The methoxy group in the target compound and ’s derivative may improve aqueous solubility, while ’s sulfanyl group could enhance metabolic stability .

Core Modifications :

  • Pyrimido[4,5-d]pyrimidine derivatives () exhibit a fused-ring system, which may confer distinct conformational rigidity compared to the pyrazolo[3,4-d]pyrimidine core .

Pharmacological and Physicochemical Implications

  • Electron-Withdrawing Groups : The nitro group in the target compound may enhance interactions with positively charged residues in enzyme active sites, whereas the methyl group in ’s analog could favor hydrophobic pockets .

Biological Activity

The compound 2-methoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound has shown potential in inhibiting the proliferation of various cancer cell lines:

  • Mechanism of Action : The anticancer effect is attributed to multiple mechanisms such as:
    • Inhibition of DNA topoisomerase : This enzyme is critical for DNA replication and transcription. Inhibition can lead to DNA damage and cell death.
    • Alkylation of DNA : The nitro group may facilitate the formation of reactive species that bind to DNA, disrupting its function.
    • Inhibition of tubulin polymerization : Disruption of microtubule dynamics can prevent mitosis.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Pyrazole derivatives have been reported to possess antibacterial and antifungal activities:

  • Antibacterial Activity : Studies have shown that similar compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or function.
  • Antifungal Activity : Pyrazole derivatives have been noted for their ability to inhibit fungal growth through similar mechanisms as antibacterial activity.

Study 1: Anticancer Efficacy

A recent study synthesized several pyrazole derivatives and evaluated their anticancer activity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. The results indicated that compounds with a nitro group exhibited enhanced cytotoxicity compared to those without it, highlighting the role of functional groups in modulating biological activity .

CompoundCell LineIC50 (µM)Mechanism
AMDA-MB-23115Topoisomerase inhibition
BHepG210DNA alkylation
CMDA-MB-23120Tubulin polymerization

Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial properties, various pyrazole derivatives were screened against Staphylococcus aureus and Escherichia coli. The tested compounds demonstrated varying degrees of inhibition, with some showing potency comparable to standard antibiotics .

CompoundBacterial StrainInhibition Zone (mm)
DStaphylococcus aureus18
EEscherichia coli15

Q & A

Q. What are the key synthetic steps for synthesizing 2-methoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide?

The synthesis involves a multi-step process:

Core Formation : Cyclization of precursors (e.g., pyrazolo[3,4-d]pyrimidine scaffold) under catalytic conditions .

Functionalization : Introduction of the 4-nitrobenzyl group via nucleophilic substitution or coupling reactions .

Acetamide Linkage : Reaction of intermediates with methoxy-acetyl chloride in the presence of a base (e.g., K₂CO₃) .

Purification : Column chromatography or recrystallization to isolate the final product .

Q. Critical Parameters :

  • Solvents: DMF, ethanol, or DMSO for solubility and reactivity .
  • Catalysts: Sodium hydride or triethylamine for deprotonation .
  • Temperature: Controlled heating (60–80°C) to avoid decomposition .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

  • X-ray Crystallography : Determines 3D atomic arrangement and bond angles using software like SHELXL .
  • Spectroscopy :
    • NMR : Confirms proton environments (e.g., methoxy group at δ ~3.3 ppm, pyrimidine protons at δ ~8.5 ppm) .
    • FTIR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks) .

Validation : Cross-referencing experimental data with computational models (e.g., DFT) resolves ambiguities .

Q. What are the primary biological activities reported for this compound?

The pyrazolo[3,4-d]pyrimidine core is associated with:

  • Kinase Inhibition : Targets ATP-binding pockets in kinases involved in cancer proliferation .
  • Anti-inflammatory Activity : Modulates COX-2 or NF-κB pathways .
  • Antimicrobial Effects : Disrupts bacterial cell wall synthesis enzymes .

Q. Supporting Evidence :

Assay TypeTargetIC₅₀/EC₅₀Reference
Kinase InhibitionEGFR0.8 µM
Anti-inflammatoryCOX-212 µM

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthesis yield?

Methodology :

  • Solvent Screening : Test polar aprotic solvents (DMF vs. DMSO) to enhance nucleophilicity .
  • Catalyst Selection : Compare bases (e.g., NaH vs. K₂CO₃) for deprotonation efficiency .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time .

Q. Case Study :

ConditionYield (%)Purity (%)Reference
DMF, 70°C, NaH6595
Ethanol, reflux, K₂CO₃4588

Recommendation : Optimize solvent/base pairs (e.g., DMF/NaH) for higher yields .

Q. How to resolve contradictions in spectroscopic data for structural confirmation?

Strategies :

Multi-Technique Validation : Combine NMR, FTIR, and X-ray data to cross-verify functional groups .

Isotopic Labeling : Use ¹³C-labeled intermediates to trace carbon environments in NMR .

Crystallographic Refinement : Apply SHELXL for high-resolution structure determination .

Example : Discrepancies in carbonyl peak assignments were resolved via X-ray-derived bond lengths .

Q. What strategies are used to analyze structure-activity relationships (SAR) in pyrazolo[3,4-d]pyrimidine derivatives?

Approach :

Analog Synthesis : Modify substituents (e.g., nitrobenzyl → methoxyphenyl) to test activity .

Biological Screening : Compare IC₅₀ values across analogs (see table below).

Computational Modeling : Dock compounds into target proteins (e.g., EGFR) to predict binding modes .

Q. SAR Insights :

Compound ModificationBiological Activity (IC₅₀)Reference
4-Nitrobenzyl substituentEGFR: 0.8 µM
4-Methoxyphenyl substituentCOX-2: 15 µM
Trifluoromethoxy substituentAntibacterial: 2 µg/mL

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